molecular formula C8H7BrN2O B1292601 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-09-2

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B1292601
CAS-Nummer: 1000341-09-2
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: HSUOJZLKCIEBLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through binding to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.

    3-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.

    3-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom

Uniqueness

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its reactivity and biological activity

Biologische Aktivität

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications in various fields, including cancer therapy and materials science.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 3-position and a methoxy group at the 5-position of the pyrrolo[3,2-b]pyridine framework. This unique arrangement contributes to its biological activity and interaction with various targets.

Anticancer Properties

Research indicates that this compound exhibits potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and survival. Specific studies have shown:

  • Inhibition of FGFRs : The compound has demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer treatment .
  • Cell Proliferation : In vitro studies have shown that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1 model), leading to apoptosis and reduced migration/invasion capabilities .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that it possesses activity against both bacterial and mycobacterial strains, highlighting its versatility in pharmacological applications.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been shown to stabilize inactive conformations of target proteins such as FGFRs and other kinases involved in cancer progression .
  • Protein-Ligand Interactions : Molecular docking studies have indicated that the compound forms crucial hydrogen bonds with amino acids in the active sites of target enzymes, facilitating its inhibitory effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Bromination : Introduction of the bromine atom at the 3-position via electrophilic substitution.
  • Methoxylation : The methoxy group is introduced at the 5-position through methylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

StudyTargetFindings
FGFRsDemonstrated potent inhibition with IC50 values ranging from 7 to 712 nM across different FGFR types.
Cancer Cell LinesInduced apoptosis in breast cancer cells and inhibited their migration/invasion capabilities.
Antimicrobial ActivityShowed effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

Applications

The applications of this compound span multiple fields:

  • Medicinal Chemistry : As a building block for developing new therapeutic agents targeting kinase enzymes involved in cancer pathways.
  • Materials Science : Its properties may be utilized in creating organic electronic materials such as OLEDs and OPVs.
  • Biological Research : Serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 5-bromo precursors and methoxyphenylboronic acids. For example, brominated intermediates like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine ( ) are reacted with arylboronic acids under conditions involving Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C, yielding substituted derivatives. Bromination of precursor molecules (e.g., using N-bromosuccinimide in DMF at 20°C for 4 hours) is also critical for introducing the bromine moiety . Fischer cyclization in polyphosphoric acid is another method to construct the pyrrolo[3,2-b]pyridine core, enabling substitution at positions 2 and 3 .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool. For instance, the methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR, while aromatic protons in the pyrrolopyridine ring resonate between 8.0–9.0 ppm. The bromine substituent induces deshielding effects, observable in splitting patterns. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular weight and spatial arrangement .

Q. What purification methods are effective for isolating this compound?

Silica gel flash column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) is commonly used. Yields vary (36–87%) depending on substituents and reaction optimization. Recrystallization from THF or ethanol is employed for solid products, while HPLC may be required for high-purity applications .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 3 acts as a leaving group, enabling Suzuki, Sonogashira, or Buchwald-Hartwig couplings. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd catalysts replaces bromine with aryl groups. The methoxy group at position 5 stabilizes the ring electronically, directing electrophilic substitutions to specific positions .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for SAR studies?

  • Positional selectivity : Use directing groups (e.g., nitro or methoxy) to control functionalization at positions 2, 4, or 6.
  • Catalyst tuning : PdCl₂(dppf) or XPhos ligands enhance coupling efficiency with sterically hindered boronic acids.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 1–2 hours) while maintaining yields >80% .

Q. How do electronic effects of substituents impact biological activity in pyrrolo[3,2-b]pyridine derivatives?

Methoxy groups increase electron density, enhancing binding to hydrophobic pockets in kinases or GPCRs. Bromine’s steric bulk can hinder off-target interactions. For example, 3-nitro-5-aryl derivatives ( ) show varied 5-HT receptor affinities depending on substituent electronegativity .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Tautomerism : The NH proton in the pyrrole ring can tautomerize, complicating NMR interpretation. Deuteration (D₂O exchange) or low-temperature NMR resolves this.
  • Purity assessment : LC-MS with C18 columns and 0.1% formic acid mobile phases distinguishes closely eluting impurities .

Q. How can computational methods guide the design of this compound-based inhibitors?

Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinase ATP-binding pockets. For instance, methoxy groups form hydrogen bonds with Asp86 in EGFR, while bromine occupies hydrophobic subpockets .

Q. What contradictions exist in reported synthetic protocols, and how are they reconciled?

Discrepancies in yields (e.g., 36% vs. 75% for similar reactions) often stem from catalyst purity or solvent dryness. Reproducibility improves with rigorously anhydrous conditions and Pd catalyst pre-activation .

Q. Methodological Tables

Table 1. Representative Reaction Conditions for Suzuki Coupling

PrecursorBoronic AcidCatalystSolventYieldReference
5-Bromo-3-nitro-pyrrolopyridine4-TrifluoromethylphenylPd(PPh₃)₄Toluene/EtOH87%
5-Bromo-1H-pyrrolopyridine3,4-DimethoxyphenylPdCl₂(dppf)DMF/H₂O74%

Table 2. Key NMR Data for 3-Bromo-5-methoxy Derivatives

Proton Positionδ (ppm)MultiplicityIntegrationReference
OCH₃3.82Singlet3H
H-48.70Doublet1H
H-68.93Singlet1H

Eigenschaften

IUPAC Name

3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOJZLKCIEBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646700
Record name 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-09-2
Record name 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.